Hydrogen-Bond Donor Count and Polar Surface Area Differentiate the Target from Parent Phthalide and 5,7-Dimethylphthalide
The target compound possesses one hydrogen-bond donor (the primary alcohol of the 2-hydroxyethyl group), whereas phthalide (CAS 87-41-2) and 5,7-dimethylphthalide (CAS 75968-27-1) have zero HBD . This difference raises the topological polar surface area from 26.3 Ų (phthalide) to 46.5 Ų (target), a ~77% increase that directly impacts membrane permeability and oral bioavailability predictions . The increase in HBA from 2 to 3 further shifts the compound's ADME profile relative to unsubstituted analogs.
| Evidence Dimension | Hydrogen-Bond Donor Count & Polar Surface Area |
|---|---|
| Target Compound Data | HBD = 1, HBA = 3, tPSA = 46.5 Ų |
| Comparator Or Baseline | Phthalide: HBD = 0, HBA = 2, tPSA = 26.3 Ų; 5,7-Dimethylphthalide: HBD = 0, HBA = 2, tPSA ≈ 26.3 Ų |
| Quantified Difference | ΔHBD = +1, ΔHBA = +1, ΔtPSA ≈ +77% relative to phthalide |
| Conditions | Calculated properties based on the 2D structures (standard algorithms); experimental validation may deviate. |
Why This Matters
The presence of a hydrogen-bond donor and elevated PSA alters solubility and passive membrane permeability, making the target unsuitable as a direct substitute for unsubstituted phthalides in cell-based assays where neutral, lipophilic scaffolds are required.
